molecular formula C6H7FN2 B1292472 5-Fluorobenzene-1,3-diamine CAS No. 372-41-8

5-Fluorobenzene-1,3-diamine

Cat. No.: B1292472
CAS No.: 372-41-8
M. Wt: 126.13 g/mol
InChI Key: LIYOGZUQGPRENF-UHFFFAOYSA-N
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Description

5-Fluorobenzene-1,3-diamine is a useful research compound. Its molecular formula is C6H7FN2 and its molecular weight is 126.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Applications in Polymer Synthesis

5-Fluorobenzene-1,3-diamine is a versatile compound used in the synthesis of polymers with specialized properties. For instance, it is instrumental in the creation of soluble fluoro-polyimides, which exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These polymers are synthesized by reacting fluorine-containing aromatic diamines with aromatic dianhydrides, offering superior physical qualities suitable for various high-performance applications (Xie et al., 2001).

In Organometallic Chemistry and Catalysis

The compound is also recognized for its role in organometallic chemistry, particularly in the context of fluorobenzenes like fluorobenzene (FB) and 1,2-difluorobenzene (1,2-DiFB). These compounds are increasingly used as solvents in organometallic chemistry and transition-metal-based catalysis due to their reduced ability to donate π-electron density, making them weakly coordinating solvents or readily displaced ligands. This property opens up opportunities for exploitation in contemporary organic synthesis (Pike et al., 2017).

In Biological and Medicinal Chemistry

This compound is a component in the synthesis of various biologically active compounds. For example, it is used in the synthesis of dispirocyclotriphosphazene derivatives with (4-fluoro/4-nitrobenzyl) pendant arms, which exhibit distinct structural and stereogenic properties and have shown interactions with DNA, indicative of potential biological applications (Tanrıkulu et al., 2019). Additionally, derivatives of this compound have shown antiproliferative activities against various cancer cell lines, suggesting its relevance in the development of potential anticancer agents (Kumar et al., 2013).

In Environmental Chemistry

Interestingly, this compound and its derivatives are also studied for their environmental applications, such as in the biodegradation of difluorobenzenes, compounds used as intermediates in the industrial synthesis of pharmaceuticals and agricultural chemicals. The biodegradation process of these compounds by specific microbial strains highlights the environmental relevance of fluorobenzene derivatives in mitigating pollution and understanding the microbial degradation pathways of complex organic compounds (Moreira et al., 2009).

Safety and Hazards

5-Fluorobenzene-1,3-diamine is considered hazardous. It can cause serious eye damage . Other safety information includes hazard statements such as H302, H312, H315, H319, H332, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

5-Fluorobenzene-1,3-diamine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes involved in the synthesis of fluorinated organic compounds. The nature of these interactions often involves the formation of covalent bonds or hydrogen bonds, which can alter the activity of the enzymes and affect the overall biochemical pathway .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it can interfere with cellular metabolic processes by inhibiting or activating specific enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific interaction. For instance, this compound can inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as hydroxylation, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can affect the overall metabolic flux and levels of metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity .

Properties

IUPAC Name

5-fluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c7-4-1-5(8)3-6(9)2-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYOGZUQGPRENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633914
Record name 5-Fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372-41-8
Record name 5-Fluoro-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluorobenzene-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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